molecular formula C9H6BrN3O B13015044 5-Bromoquinazoline-8-carbaldehyde oxime

5-Bromoquinazoline-8-carbaldehyde oxime

Cat. No.: B13015044
M. Wt: 252.07 g/mol
InChI Key: YKZDSVHVOYVKBV-QLKAYGNNSA-N
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Description

5-Bromoquinazoline-8-carbaldehyde oxime is a chemical compound that belongs to the class of quinazoline derivatives. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 5th position and an oxime group at the 8th position of the quinazoline ring makes this compound unique. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoquinazoline-8-carbaldehyde oxime typically involves the following steps:

    Formylation: The addition of a formyl group at the 8th position.

    Oximation: The conversion of the aldehyde group to an oxime group.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure high yield and purity. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Formylation can be carried out using formylating agents such as Vilsmeier-Haack reagent. The oximation step typically involves the reaction of the aldehyde with hydroxylamine hydrochloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinazoline-8-carbaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: Conversion of the oxime group to a nitro group.

    Reduction: Reduction of the oxime group to an amine group.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include nitroquinazoline derivatives, aminoquinazoline derivatives, and various substituted quinazoline compounds.

Scientific Research Applications

5-Bromoquinazoline-8-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromoquinazoline-8-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The oxime group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinazoline-8-carbaldehyde oxime
  • 5-Fluoroquinazoline-8-carbaldehyde oxime
  • 5-Iodoquinazoline-8-carbaldehyde oxime

Uniqueness

5-Bromoquinazoline-8-carbaldehyde oxime is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6BrN3O

Molecular Weight

252.07 g/mol

IUPAC Name

(NE)-N-[(5-bromoquinazolin-8-yl)methylidene]hydroxylamine

InChI

InChI=1S/C9H6BrN3O/c10-8-2-1-6(3-13-14)9-7(8)4-11-5-12-9/h1-5,14H/b13-3+

InChI Key

YKZDSVHVOYVKBV-QLKAYGNNSA-N

Isomeric SMILES

C1=CC(=C2C=NC=NC2=C1/C=N/O)Br

Canonical SMILES

C1=CC(=C2C=NC=NC2=C1C=NO)Br

Origin of Product

United States

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